N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxamide
Description
N-(7-bicyclo[420]octa-1,3,5-trienylmethyl)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-8-18(9-14(10-19)21-11)16(20)17-7-13-6-12-4-2-3-5-15(12)13/h2-5,11,13-14,19H,6-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBCJWSZYOXNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)CO)C(=O)NCC2CC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxamide typically involves multiple steps. The initial step often includes the formation of the bicyclic core, which can be achieved through a Diels-Alder reaction. Subsequent steps involve the introduction of the morpholine ring and the carboxamide group. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, leading to the development of new treatments for diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties. Its bicyclic structure may impart stability and rigidity, making it suitable for use in polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites with high specificity, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxamide
- N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate
- N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-(hydroxymethyl)-6-methylmorpholine-4-carbothioamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic structure. This combination allows for unique interactions with biological targets and provides distinct chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
